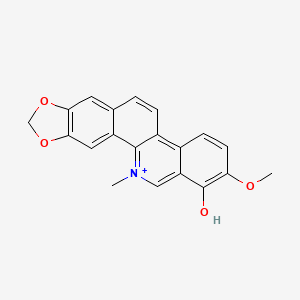Fagaridine is a natural product found in Macleaya cordata and Zanthoxylum zanthoxyloides with data available.
Fagaridine
CAS No.: 66804-20-4
Cat. No.: VC1574969
Molecular Formula: C20H16NO4+
Molecular Weight: 334.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66804-20-4 |
|---|---|
| Molecular Formula | C20H16NO4+ |
| Molecular Weight | 334.3 g/mol |
| IUPAC Name | 2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol |
| Standard InChI | InChI=1S/C20H15NO4/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21/h3-9H,10H2,1-2H3/p+1 |
| Standard InChI Key | RSCIYYHIBVZXDI-UHFFFAOYSA-O |
| SMILES | C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5 |
| Canonical SMILES | C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Fagaridine is chemically identified as 2-hydroxy-1-methoxy-12-methyl benzodioxolo[5,6-c]phenanthridine-12-ium. It possesses a tetracyclic structure with a phenanthridine core fused with a benzodioxole moiety, creating its distinctive molecular architecture. The molecular formula of fagaridine is C₂₀H₁₆NO₄⁺, indicating it is a positively charged molecule with quaternary ammonium characteristics . The presence of methoxy and hydroxy groups at positions 1 and 2, respectively, along with the methylated nitrogen at position 12, contributes to its specific chemical properties and potential biological activities.
Chemical Identifiers
Fagaridine is registered in various chemical databases with specific identifiers that facilitate its precise identification in scientific research and chemical literature:
| Identifier Type | Value |
|---|---|
| CAS Registry Numbers | 51059-64-4, 66804-20-4, 149998-48-1 |
| PubChem CID | 177893 |
| InChI | InChI=1S/C20H15NO4/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21/h3-9H,10H2,1-2H3/p+1 |
| InChI Key | RSCIYYHIBVZXDI-UHFFFAOYSA-O |
| SMILES | C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5 |
| KEGG COMPOUND | C09430 |
| ChEBI ID | CHEBI:4967 |
| ChEMBL ID | CHEMBL305942 |
These identifiers ensure accurate referencing and retrieval of information about fagaridine across different scientific platforms and databases .
Physicochemical Properties
The physicochemical properties of fagaridine provide insights into its behavior in biological systems and potential pharmaceutical applications:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 334.350 g/mol | |
| XLogP3-AA | 4.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 334.10793299 Da |
The moderate lipophilicity of fagaridine (XLogP3-AA = 4.3) suggests potential for crossing biological membranes, while its hydrogen bonding capacity indicates possibilities for specific interactions with biological targets . The limited number of rotatable bonds (only 1) suggests a relatively rigid structure, which may contribute to its specific binding characteristics with biological receptors.
Natural Sources and Occurrence
Botanical Distribution
Fagaridine has been isolated from several plant species, primarily within the Rutaceae and Papaveraceae families. According to scientific literature, fagaridine occurs naturally in:
-
Zanthoxylum rhoifolium (Rutaceae) - particularly in the bark tissue
-
Zanthoxylum zanthoxyloides (Rutaceae) - another species within the same genus
-
Macleaya cordata (Papaveraceae) - commonly known as plume poppy
These plants have established histories in traditional medicine systems across different geographical regions, with various parts utilized for their medicinal properties.
Ethnopharmacological Significance
The ethnopharmacological significance of fagaridine is most evident in the traditional use of Zanthoxylum rhoifolium bark in French Guiana. Local communities have historically employed the bark as a remedy to both treat and prevent malaria, preparing it as a trunk bark decoction in water. Scientific investigations have confirmed the presence of fagaridine in this traditional preparation, along with other benzophenanthridine alkaloids including avicine and nitidine . This validation of traditional knowledge illustrates the importance of ethnopharmacological research in identifying bioactive compounds with potential therapeutic applications.
Synthesis Methods
Total Synthesis Approaches
The complex structure of fagaridine presents challenges for chemical synthesis, but researchers have developed effective methods for its total synthesis. A notable approach was reported in 2003, describing a concise synthesis pathway for fagaridine and the related alkaloid decarine . This synthetic route involves:
-
Aryl-aryl coupling reaction of bromo amides protected by an isopropyl group, catalyzed by palladium
-
Reduction of the coupled intermediate using lithium aluminum hydride (LiAlH₄)
-
Treatment with concentrated hydrochloric acid (HCl) to yield the final product
This synthetic methodology provides access to fagaridine for research purposes and potential pharmaceutical development, circumventing the limitations of natural extraction methods which often yield small quantities.
Biological Activities and Pharmacological Properties
Antimalarial Activity
The most thoroughly documented biological activity of fagaridine is its antimalarial property. Research on the alkaloid fraction from Zanthoxylum rhoifolium bark has demonstrated that fagaridine contributes to the antimalarial efficacy of the traditional remedy . Although fagaridine exhibits antimalarial activity, comparative studies with other benzophenanthridine alkaloids from the same plant indicate that nitidine is more potent, with an IC₅₀ (half maximal inhibitory concentration) below 0.27 μM against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
The presence of fagaridine in traditional antimalarial preparations provides scientific validation for the traditional medicinal use of Zanthoxylum rhoifolium bark in treating and preventing malaria. This finding exemplifies how traditional medical knowledge can lead to the identification of bioactive compounds with specific therapeutic effects.
Structure-Activity Relationships
As a benzophenanthridine alkaloid, fagaridine shares structural features with other compounds in this class that exhibit various biological activities. The specific arrangement of functional groups in fagaridine, particularly the hydroxyl and methoxy groups at positions 2 and 1 respectively, likely influences its binding affinity to biological targets and consequently its antimalarial activity. Understanding these structure-activity relationships is crucial for the rational design of more potent antimalarial agents based on the fagaridine scaffold.
Research Applications and Future Directions
Analytical Methods Development
The complex structure of fagaridine necessitates sophisticated analytical methods for its identification and quantification in plant materials and biological samples. Developments in chromatographic techniques coupled with mass spectrometry have enhanced the ability to detect and quantify fagaridine and related alkaloids. These analytical advances support both research into the biological activities of fagaridine and quality control of herbal preparations containing this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume